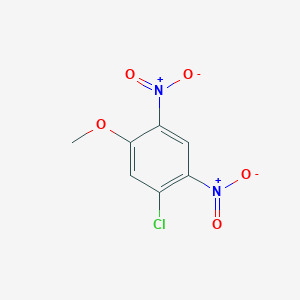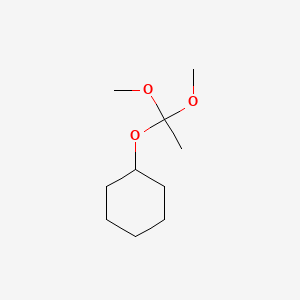
(1,1-Dimethoxyethoxy)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethoxyethoxy)cyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiketal intermediate, which further reacts with methanol to form the dimethyl ketal. The general reaction can be represented as follows:
Cyclohexanone+2CH3OH→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to optimize the reaction rate and minimize side reactions.
化学反应分析
Types of Reactions: (1,1-Dimethoxyethoxy)cyclohexane can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to cyclohexanone and methanol in the presence of water and an acid catalyst.
Oxidation: It can be oxidized to form cyclohexanone and formaldehyde.
Reduction: The compound can be reduced to form cyclohexanol and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cyclohexanone and methanol.
Oxidation: Cyclohexanone and formaldehyde.
Reduction: Cyclohexanol and methanol.
科学研究应用
(1,1-Dimethoxyethoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as a protecting group for ketones in organic synthesis. The dimethyl ketal group can be easily removed under mild acidic conditions, making it a valuable intermediate in multi-step synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor and stability.
作用机制
The mechanism of action of (1,1-Dimethoxyethoxy)cyclohexane primarily involves its ability to act as a protecting group for ketones. The dimethyl ketal group stabilizes the ketone, preventing it from undergoing unwanted reactions during synthesis. The compound can be hydrolyzed under acidic conditions to regenerate the ketone, allowing for further functionalization. The molecular targets and pathways involved in its action are primarily related to its interaction with acids and bases, leading to the formation and cleavage of the ketal group.
相似化合物的比较
Cyclohexanone dimethyl acetal: Similar in structure but with different substituents.
Cyclohexanone ethylene ketal: Another ketone protecting group with different stability and reactivity.
Cyclohexanone diethyl ketal: Similar protecting group with ethyl groups instead of methyl groups.
Uniqueness: (1,1-Dimethoxyethoxy)cyclohexane is unique due to its specific combination of methoxy groups, which provide a balance of stability and reactivity. This makes it particularly useful in organic synthesis as a protecting group for ketones, offering ease of removal under mild conditions compared to other ketal derivatives.
属性
CAS 编号 |
55844-53-6 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC 名称 |
1,1-dimethoxyethoxycyclohexane |
InChI |
InChI=1S/C10H20O3/c1-10(11-2,12-3)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI 键 |
LQRKZOZBVHLCAS-UHFFFAOYSA-N |
规范 SMILES |
CC(OC)(OC)OC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


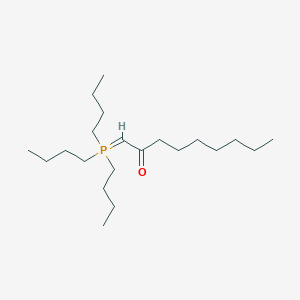

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
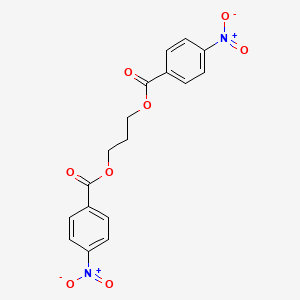

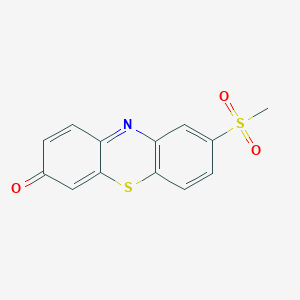
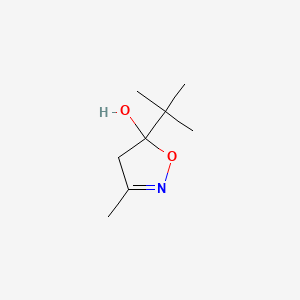
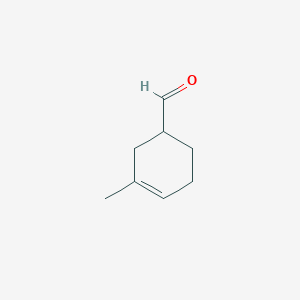
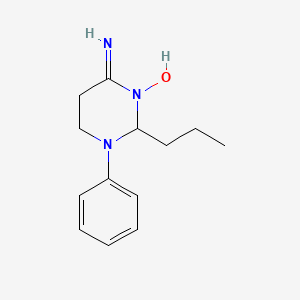

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
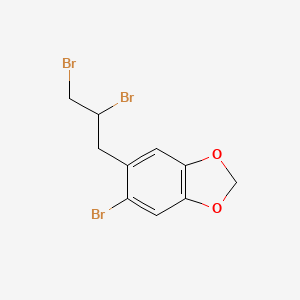
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
